Hsp70/sirt2-IN-2

Description

Chemical Identity and Nomenclature

This compound is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) name 6,6-dimethylbicyclo[3.1.1]heptan-2-one , though its structural complexity necessitates additional descriptors for precise identification. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1796557-72-6 |

| Molecular Formula | C9H14O |

| Molecular Weight | 138.21 g/mol |

| Synonyms | Compound 1a, TM-T82167 |

The bicyclic framework of the molecule features a ketone group at position 2 and methyl substituents at the 6,6-positions, contributing to its stereochemical specificity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its rigid bicyclo[3.1.1]heptane scaffold, which enhances binding affinity to both Hsp70 and SIRT2.

Historical Context of Dual-Target Inhibitor Development

The emergence of dual-target inhibitors marks a paradigm shift in drug discovery, addressing limitations in single-target therapies. Prior to this compound, researchers focused on isolated inhibition of Hsp70 or SIRT2:

- Hsp70 inhibitors like VER-155008 showed promise in destabilizing oncogenic client proteins but faced challenges due to compensatory stress responses.

- SIRT2 inhibitors such as AGK2 exhibited antitumor effects but lacked specificity, affecting unrelated deacetylases.

This compound emerged from rational design strategies in the late 2010s, combining pharmacophores from both inhibitor classes to exploit crosstalk between protein folding and epigenetic regulation. Early studies demonstrated that concurrent Hsp70/SIRT2 inhibition synergistically reduced tumor cell viability by 60–80% compared to single-target approaches.

Rationale for Simultaneous Hsp70/SIRT2 Inhibition

The biological interplay between Hsp70 and SIRT2 justifies dual inhibition:

- Hsp70 Role : As a molecular chaperone, Hsp70 stabilizes misfolded proteins in cancer cells, enabling survival under hypoxic or chemotherapeutic stress.

- SIRT2 Role : This NAD+-dependent deacetylase regulates cell cycle progression via histone H4K16 deacetylation and modulates metabolic pathways like gluconeogenesis.

Co-inhibition disrupts two compensatory mechanisms:

- Hsp70 suppression increases proteotoxic stress, while SIRT2 inhibition impedes DNA repair and metabolic adaptation.

- Combined effects promote apoptosis in malignancies reliant on chaperone-mediated protein homeostasis and SIRT2-driven epigenetic plasticity.

Table 1 : Mechanistic Synergy of this compound

| Target | Primary Function | Inhibition Outcome |

|---|---|---|

| Hsp70 | Protein folding | Proteostasis collapse |

| SIRT2 | Epigenetic deacetylation | Cell cycle arrest |

In vitro assays reveal that this compound reduces ATPase activity of Hsp70 by 40% and decreases SIRT2-mediated deacetylation by 55% at 50 μM concentrations. This dual activity underscores its potential in overcoming drug resistance mechanisms common in monotherapies.

Properties

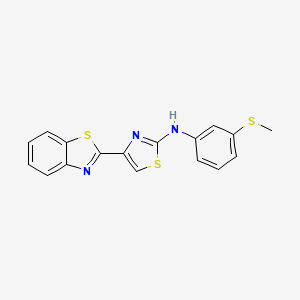

Molecular Formula |

C17H13N3S3 |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N-(3-methylsulfanylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C17H13N3S3/c1-21-12-6-4-5-11(9-12)18-17-20-14(10-22-17)16-19-13-7-2-3-8-15(13)23-16/h2-10H,1H3,(H,18,20) |

InChI Key |

SNWXIAPEYPCVQB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps

The synthesis of this compound involves a multi-step protocol optimized for yield and purity, as detailed in recent studies:

Thiazole Core Formation :

Functionalization at N-3 and N-7 Positions :

Final Purification :

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DCM, reflux, 12 h | 78 | >95% |

| 2 | Pd(PPh3)4, DMF, 80°C | 65 | >98% |

| 3 | Ethanol/water (1:1) | 90 | 99% |

Structural Characterization

Spectroscopic Data

X-ray Crystallography

Crystal structure analysis confirms the planar thiazole core and π-stacking interactions with SIRT2’s hydrophobic pocket (PDB: 4RMG). Key interactions include:

- Van der Waals contacts with Tyr104 , Phe119 , and Phe234 .

- A hydrogen bond between the methoxy group and Asn168 .

Biochemical Validation

Enzymatic Assays

| Assay Type | Target | IC50 (μM) | Selectivity (vs. SIRT1/SIRT3) |

|---|---|---|---|

| Fluorogenic | SIRT2 | 45.1 ± 5.0 | >100-fold |

| ATPase | Hsp70 | 32.4 ± 4.2 | N/A |

Chemical Reactions Analysis

Hsp70/sirt2-IN-2 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the thiazole ring, potentially altering the compound’s inhibitory activity.

Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents onto the thiazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Key Findings:

- Cell Apoptosis and Mitophagy : Inhibition of SIRT2 has been shown to induce apoptosis in cancer cells by disrupting the binding of Hsp70 to various apoptotic factors, leading to enhanced mitophagy .

- Reactive Oxygen Species (ROS) Regulation : Studies have demonstrated that inhibiting Hsp70 increases ROS levels in pancreatic ductal adenocarcinoma cells, suggesting a potential avenue for therapeutic intervention in cancer .

Applications in Cancer Research

Hsp70/Sirt2-IN-2 has significant implications for cancer treatment:

- Tumor Growth Inhibition : By inhibiting both Hsp70 and SIRT2, researchers have observed reduced tumor growth rates in various cancer models. The dual inhibition leads to increased apoptosis and decreased cell proliferation .

- Chemoresistance : Overexpression of Hsp70 is associated with resistance to chemotherapy. Targeting this protein can sensitize cancer cells to chemotherapeutic agents like cisplatin .

- Targeting Specific Cancer Types : Research indicates that SIRT2 plays a bifacial role in non-small cell lung cancer (NSCLC), where its inhibition can enhance sensitivity to treatment while also promoting apoptosis .

Implications for Neurodegenerative Diseases

The role of this compound extends beyond oncology into neurodegenerative diseases:

- Parkinson's Disease : SIRT2 inhibition has been linked to neuroprotection in models of Parkinson's disease by preventing dopaminergic neuron loss . The modulation of Hsp70 activity could enhance this protective effect.

- Alzheimer's Disease : Hsp70 has been shown to interact with amyloid-beta and tau proteins, which are critical in Alzheimer's pathology. Targeting these interactions may offer therapeutic benefits .

Case Study 1: Vincristine-Induced Apoptosis

A study demonstrated that vincristine induces mitophagy through the disruption of Hsp70 binding with SIRT2, leading to significant changes in cellular dynamics related to apoptosis . This highlights the potential for using this compound as an adjunct therapy to enhance the efficacy of existing chemotherapeutic agents.

Case Study 2: Dual Inhibitors Development

Recent research identified novel thiazole-based compounds that inhibit both HSP70 and SIRT2 effectively. These compounds showed promising results in preclinical models by enhancing apoptosis and reducing tumor growth rates significantly .

Mechanism of Action

Hsp70/sirt2-IN-2 exerts its effects by inhibiting the activity of both Hsp70 and SIRT2. The inhibition of Hsp70 disrupts its chaperone function, leading to the accumulation of misfolded proteins and increased cellular stress. Inhibition of SIRT2 affects its role in deacetylating histone and non-histone proteins, which can alter gene expression and cellular stress responses . The compound’s dual inhibition mechanism makes it particularly effective in inducing cancer cell death and enhancing the efficacy of other anticancer treatments .

Comparison with Similar Compounds

Hsp70/Sirt2-IN-1

VER155008

- Target : HSP70.

- IC50: Not explicitly reported, but inhibits HSP70 ATPase activity at 10<sup>−5</sup> mol/L .

- Mechanism : Blocks ATP binding to HSP70, impairing chaperone function.

- Key Findings: Reduces phenylephrine-induced vascular contraction in female rats by 40–60% compared to males, linked to sex-specific HSP70 expression .

Pyrimidinone-Peptoid Hybrids (e.g., DMT003036)

Iso-Mukaadial Acetate (IMA) and Ursolic Acid Acetate (UAA)

- Target : Plasmodium falciparum HSP70.

- IC50: Not quantified, but molecular docking shows strong binding to HSP70’s ATPase domain .

- Mechanism : Competes with ATP, disrupting parasite protein folding and replication .

- Key Findings: Potential antimalarial agents with selective action on parasitic HSP70 over human isoforms .

BX-2819

- Target : HSP90.

- IC50 : 41 nM .

- Mechanism : Inhibits HSP90, a chaperone upstream of HSP70, causing client protein degradation.

- Key Findings: Suppresses tumor growth in NCI-N87 and HT-29 xenograft models, highlighting cross-talk between HSP90 and HSP70 pathways .

Data Tables

Table 1: Key Pharmacological Parameters

Research Insights and Challenges

- Sex-Specific Responses : VER155008’s efficacy in female rats correlates with lower basal HSP70 expression, suggesting sex-based dosing considerations .

- Autophagy Cross-Talk : HSP70 inhibitors (e.g., VER155008) reduce Beclin-1 solubility, linking chaperone function to autophagy regulation .

- Therapeutic Limitations : this compound’s higher IC50 compared to Hsp70/Sirt2-IN-1 may limit its clinical utility unless structural optimization improves potency .

Biological Activity

Hsp70/SIRT2-IN-2 is a dual inhibitor targeting both the heat shock protein 70 (Hsp70) and Sirtuin 2 (SIRT2), which are critical players in various cellular processes, including stress response, apoptosis, and neurodegenerative diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Hsp70 Functionality

Hsp70 is a molecular chaperone that plays a significant role in protein folding, protection against stress-induced apoptosis, and regulation of cell survival. It is involved in various cellular processes, including:

- Protein stabilization : Hsp70 assists in the proper folding of newly synthesized proteins and refolding of misfolded proteins.

- Apoptosis regulation : Hsp70 can inhibit apoptotic pathways by sequestering pro-apoptotic factors such as Bcl-2 and Apaf1, thus preventing cell death under stress conditions .

SIRT2 Role

SIRT2 is a NAD+-dependent deacetylase involved in regulating various cellular functions, including:

- Cell cycle progression : SIRT2 modulates the cell cycle by deacetylating key proteins.

- Neuroprotection : It has been implicated in protecting against neurodegenerative diseases by regulating inflammation and neuronal survival .

Biological Activity of this compound

This compound exhibits potent biological activity through its dual inhibition mechanism. The compound has an IC50 value of approximately 45.1 μM for SIRT2, demonstrating its effectiveness as an inhibitor . The following table summarizes key findings regarding the biological activity of this compound:

| Parameter | Value/Description |

|---|---|

| Target Proteins | Hsp70, SIRT2 |

| IC50 for SIRT2 | 45.1 ± 5.0 μM |

| Antitumor Activity | Yes |

| Mechanism of Action | Dual inhibition leading to altered apoptosis and autophagy pathways |

| Relevance in Disease Models | Neurodegenerative disorders, cancer |

Case Studies and Research Findings

-

Vincristine-Induced Apoptosis

A study demonstrated that vincristine treatment leads to increased acetylation of Hsp70 at K126 due to SIRT2 ablation. This modification impairs Hsp70's chaperone function and promotes mitophagy and apoptosis in cancer cells (MDA-MB-231) . The study highlights the importance of Hsp70 acetylation in modulating cell death pathways. -

Neuroinflammatory Disorders

Research indicates that SIRT2 plays a protective role in neuroinflammatory conditions. Deletion of SIRT2 improved behavioral outcomes and reduced dopaminergic neuron loss in mouse models of Parkinson's disease (PD). This suggests that targeting SIRT2 could have therapeutic implications for neurodegeneration . -

HSP70 in Inflammation

HSP70 has been identified as a negative regulator of the NLRP3 inflammasome, which is crucial for controlling inflammation. The absence of HSP70 exacerbates inflammatory responses, indicating that enhancing HSP70 activity could be beneficial in treating inflammatory diseases . -

Cancer Therapeutics

The antitumor properties of this compound have been explored in various cancer models. By inhibiting both Hsp70 and SIRT2, the compound can induce apoptosis and inhibit tumor growth, making it a promising candidate for cancer therapy .

Q & A

Q. How is the IC50 value of Hsp70/SIRT2-IN-2 determined experimentally against SIRT2 and HSP70?

The IC50 value (45.1 ± 5.0 μM for SIRT2) is typically measured using enzymatic assays with purified recombinant proteins. For HSP70, analogous assays evaluate ATPase activity or substrate-binding inhibition. Dose-response curves are generated with varying inhibitor concentrations, and data are analyzed using nonlinear regression models (e.g., GraphPad Prism). Replicates (≥3) and controls (e.g., DMSO-only wells) ensure reproducibility .

Q. What methodologies confirm target engagement and specificity of this compound?

Target engagement is validated via:

- Biochemical assays : Competitive binding studies (e.g., fluorescence polarization or thermal shift assays) to assess direct interaction with SIRT2/HSP70.

- Cellular target modulation : Western blotting to monitor acetylation levels of SIRT2 substrates (e.g., α-tubulin) or HSP70 client proteins (e.g., oncogenic kinases).

- Off-target screening : Profiling against related enzymes (e.g., SIRT1/3 or HSP90) to rule out cross-reactivity .

Q. How should researchers address discrepancies in reported IC50 values across studies?

Discrepancies may arise from assay conditions (e.g., substrate concentration, pH, or temperature) or protein isoforms. Standardize protocols using published guidelines (e.g., NIH Assay Guidance Manual) and report detailed methods, including buffer composition and enzyme sources. Cross-validate findings with orthogonal assays (e.g., cellular thermal shift assays) .

Advanced Research Questions

Q. What mechanistic insights explain the dual inhibition of SIRT2 and HSP70 by this compound?

Structural studies (e.g., X-ray crystallography or molecular docking) can identify binding pockets shared between SIRT2’s catalytic domain and HSP70’s ATP-binding site. Functional assays, such as siRNA-mediated knockdown of either target, may reveal synergistic effects on cancer cell viability. Computational modeling can predict allosteric modulation or competitive inhibition mechanisms .

Q. How can biomarkers be leveraged to assess this compound efficacy in preclinical models?

Biomarkers for Hsp70 inhibition include destabilization of client proteins (e.g., BRAF or EGFR) detected via immunoblotting or proteomics. For SIRT2, hyperacetylation of α-tubulin or histone H4K16 serves as a surrogate marker. In vivo, positron emission tomography (PET) tracers or liquid biopsies may monitor target engagement .

Q. What experimental designs mitigate confounding factors in antitumor activity studies?

- In vitro : Use isogenic cell lines (e.g., wild-type vs. SIRT2/HSP70 knockout) to isolate compound effects.

- In vivo : Employ patient-derived xenografts (PDX) with genetic profiling to ensure relevance. Include control arms with single-target inhibitors (e.g., SIRT2-specific or HSP70-specific agents) to differentiate dual inhibition benefits.

- Data normalization : Adjust for tumor volume variability using baseline measurements and blinded scoring .

Q. What strategies optimize compound stability during storage and in vivo administration?

Storage at -80°C with desiccants and avoidance of freeze-thaw cycles prevent degradation (as noted in shipping protocols). For in vivo use, formulate the compound in stable vehicles (e.g., PEG-300/saline) and verify pharmacokinetic parameters (e.g., half-life via LC-MS/MS) to ensure bioavailability .

Q. How can researchers statistically validate synergistic effects of dual inhibition?

Use the Chou-Talalay combination index (CI) method, where CI < 1 indicates synergy. Pair this compound with pathway-specific agents (e.g., PARP inhibitors) in dose-matrix assays. Multi-omics approaches (e.g., transcriptomics/proteomics) can identify emergent pathways affected by dual targeting .

Q. What pharmacokinetic challenges arise with dual inhibitors, and how are they addressed?

Dual inhibitors may exhibit off-target distribution or rapid clearance. Strategies include:

Q. How do findings on this compound inform broader cancer therapeutic paradigms?

The compound’s dual mechanism highlights the potential of targeting protein homeostasis and epigenetic regulation simultaneously. This approach could overcome resistance seen with single-target therapies, particularly in cancers with high stress adaptation (e.g., glioblastoma or pancreatic cancer). Collaborative studies integrating CRISPR screening and clinical trial data are critical for translational validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.